Ethyl 2-amino-6-bromonicotinate
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Overview
Description
Ethyl 2-amino-6-bromonicotinate is a chemical compound with the molecular formula C₈H₉BrN₂O₂ It is a derivative of nicotinic acid, featuring an ethyl ester group, an amino group at the 2-position, and a bromine atom at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-bromonicotinate can be synthesized through several methods. One common approach involves the bromination of ethyl nicotinate followed by amination. For example, bromine can be added to a reaction mixture containing ethyl nicotinate under controlled temperature and reaction time to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale bromination and subsequent amination processes. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity. Industrial production also emphasizes safety and environmental considerations, ensuring that the processes are efficient and sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium hydrogencarbonate and dichloromethane.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and organoboron reagents.
Common Reagents and Conditions
Substitution Reactions: Reagents such as N-bromosuccinimide (NBS) and solvents like acetonitrile are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are employed under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a new aryl or alkyl derivative of the original compound .
Scientific Research Applications
Ethyl 2-amino-6-bromonicotinate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-amino-6-bromonicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-5-bromonicotinate: Similar in structure but with the bromine atom at the 5-position.
Methyl 6-bromonicotinate: A methyl ester derivative with bromine at the 6-position.
Uniqueness
Ethyl 2-amino-6-bromonicotinate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-amino-6-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-6(9)11-7(5)10/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLIWXCIEHOAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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